Methyl caffeate

描述

咖啡酸甲酯是咖啡酸的酯类,咖啡酸是一种天然存在的酚类化合物。 它以其α-葡萄糖苷酶抑制活性而闻名,存在于茄科植物龙葵属(Solanum torvum)的果实中 。 该化合物因其潜在的健康益处而备受关注,包括抗糖尿病和神经保护作用 .

准备方法

合成路线及反应条件: 咖啡酸甲酯可以通过咖啡酸与甲醇的酯化反应合成。 该反应通常需要酸性催化剂,如硫酸,并在回流条件下进行 。 该反应如下所示:[ \text{咖啡酸} + \text{甲醇} \xrightarrow{\text{H}2\text{SO}_4} \text{咖啡酸甲酯} + \text{水} ]

工业生产方法: 在工业环境中,咖啡酸甲酯的生产涉及类似的酯化过程,但规模更大。 连续流动反应器和优化的反应条件的使用确保了更高的产率和产物的纯度 {_svg_4}.

化学反应分析

反应类型: 咖啡酸甲酯会发生各种化学反应,包括:

氧化: 它可以被氧化成醌类和其他氧化产物。

还原: 还原反应可以将其转化为二氢衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

取代: 在受控条件下使用溴或硝酸等亲电试剂.

主要生成产物:

氧化: 形成醌类和其他氧化衍生物。

还原: 二氢衍生物。

取代: 各种取代的咖啡酸甲酯衍生物.

科学研究应用

Antimicrobial Properties

Methyl caffeate exhibits notable antimicrobial and antimycobacterial activities. A study highlighted its effectiveness against various bacterial strains, suggesting potential for drug development in treating infections caused by resistant pathogens. The minimum inhibitory concentration (MIC) for this compound was determined through rigorous testing, showing promising results in inhibiting microbial growth .

Key Findings:

- Source: Isolated from Solanum torvum fruits.

- MIC Range: 0.12 to 32 µg/ml.

- Control: Rifampicin was used as a control drug for comparison.

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties, particularly against oxidative stress-induced neuronal damage. In experiments using human neuroblastoma SH-SY5Y cells, this compound demonstrated significant protection from hydrogen peroxide-induced neurotoxicity . This suggests its potential use in treating neurodegenerative diseases.

Study Insights:

- Mechanism: Inhibition of necrotic and apoptotic processes.

- Cell Models: Effective in both neuronal differentiated SH-SY5Y cells and mouse primary neuronal cultures.

Anticancer Activity

This compound has shown promise as an anticancer agent. Studies have indicated its selective toxicity towards cancer cells while sparing normal cells. It inhibits cell growth in various cancer lines, including cervical cancer (HeLa) and lung cancer cells . The compound's mechanism involves targeting specific metabolic pathways critical for cancer cell survival.

Research Highlights:

- Targeted Cancer Types: Cervical cancer and leukemia.

- Mechanism of Action: Induces apoptosis in high PHGDH-expressing cancer cell lines.

Antidiabetic Applications

The antidiabetic potential of this compound has been explored through its effects on insulin secretion and glucose tolerance. In animal models, oral administration improved glucose tolerance and stimulated insulin secretion from pancreatic β-cells . This effect is comparable to established antidiabetic medications like gliclazide.

Key Observations:

- Insulin Secretion: Enhanced glucose-stimulated insulin secretion (GSIS).

- Signaling Pathways: Modulates pathways involving PDX-1 and PPAR-γ, crucial for pancreatic function.

Summary Table of Applications

作用机制

相似化合物的比较

咖啡酸甲酯与其他类似化合物进行比较,例如:

咖啡酸: 母体化合物,也具有抗氧化和抗炎特性。

咖啡酸乙酯: 咖啡酸的另一种酯类,具有类似的生物活性。

咖啡酸苯乙酯 (CAPE): 以其强大的抗氧化和抗炎作用而闻名.

生物活性

Methyl caffeate, a naturally occurring ester of caffeic acid, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This article explores the various biological effects of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

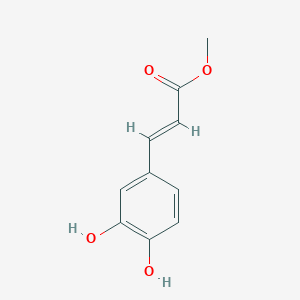

This compound (MC) is chemically described as methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate. It is primarily isolated from various plant sources, including Prunus persica (peach flowers) and Solanum torvum (turkey berry). Its structure is pivotal in mediating its biological activities.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. For instance, studies indicate that this compound can protect neuronal cells from hydrogen peroxide-induced damage by attenuating oxidative stress markers.

2. Anti-Inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation. This effect is particularly relevant in conditions such as neurodegeneration and diabetes.

3. Neuroprotective Properties

This compound's neuroprotective effects have been highlighted in various studies. It has been shown to protect neuronal cells from oxidative damage and apoptosis, making it a potential therapeutic candidate for neurodegenerative diseases like Alzheimer's and Parkinson's.

4. Anticancer Activity

Recent studies have reported the anticancer effects of this compound against several cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver cancer cells. The compound induces apoptosis and inhibits cell proliferation through various mechanisms, including modulation of cell cycle regulators and apoptotic pathways.

5. Antidiabetic Effects

This compound has been investigated for its potential in managing type 2 diabetes mellitus (T2DM). In vitro studies using INS-1 pancreatic β-cells showed that this compound enhances glucose-stimulated insulin secretion (GSIS) by upregulating key signaling proteins such as PPARγ and PDX-1, which are crucial for β-cell function.

Case Study 1: Neuroprotection

A study conducted on human neuroblastoma SH-SY5Y cells demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress. The protective effect was attributed to its ability to enhance antioxidant enzyme activity and reduce lipid peroxidation levels.

Case Study 2: Antidiabetic Mechanism

In an animal model of T2DM, oral administration of this compound improved glucose tolerance and increased insulin secretion. The study highlighted the compound's capability to modulate the IRS-2 signaling pathway, similar to the action of standard antidiabetic drugs like gliclazide.

Data Tables

属性

IUPAC Name |

methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNYGKNIVPVPPX-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030290 | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3843-74-1 | |

| Record name | Caffeic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Caffeate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methyl caffeate exert its insulin secretion-enhancing effect?

A1: [] this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS) in INS-1 rat pancreatic β-cells. This effect is thought to be mediated through the activation of several signaling pathways involved in β-cell function and insulin secretion. Specifically, this compound enhances the expression of pancreatic and duodenal homeobox-1 (PDX-1) and peroxisome proliferator-activated receptor-γ (PPAR-γ), key transcription factors involved in insulin production and secretion. Additionally, it increases the phosphorylation of insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and Akt, signaling molecules downstream of the insulin receptor that promote insulin secretion.

Q2: What is the role of this compound in protecting kidney cells from contrast-induced apoptosis?

A2: [] this compound has demonstrated a protective effect against apoptosis induced by iodixanol, a contrast agent used in medical imaging, in the kidney epithelium cell line LLC-PK1. Studies suggest that this compound reduces intracellular reactive oxygen species (ROS) generated by iodixanol, thereby mitigating oxidative stress and subsequent apoptotic cell death. Additionally, this compound downregulates the phosphorylation of stress-activated protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, which are typically activated in response to iodixanol-induced cytotoxicity. This protective effect also involves the downregulation of kidney injury molecule-1 (KIM-1) and cleaved caspase-3, both of which are associated with apoptosis and kidney damage.

Q3: How does this compound contribute to the phytotoxic effects of certain plants?

A4: [, , ] this compound has been identified as a phytotoxic substance in several plant species, including Senna garrettiana, Heliotropium indicum, and Lamium amplexicaule. Studies have shown that this compound can inhibit seed germination, seedling growth, and biomass accumulation of various test plants, suggesting its potential role in allelopathy, a phenomenon where one plant species inhibits the growth of others. The potency of this compound's phytotoxic effects varies depending on the target plant species and the concentration used. For example, it exhibits stronger inhibitory effects on Lepidium sativum root growth compared to shoot growth.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol.

Q5: How stable is this compound under different pH conditions?

A6: [] this compound shows good stability in a pH range of 2–5, suggesting its potential for applications in acidic environments or formulations.

Q6: Can this compound be enzymatically synthesized?

A7: [] Yes, this compound can be enzymatically synthesized using lipase as a catalyst in a microreactor with ionic liquid as the reaction medium. This method offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher yield, and reduced environmental impact.

Q7: How do structural modifications of caffeic acid analogs affect their biological activity?

A8: [, ] Structural modifications of caffeic acid analogs, such as changes in the ester chain length or the introduction of additional functional groups, can significantly impact their biological activity. For instance, this compound, with its methyl ester group, exhibits potent α-glucosidase inhibitory activity, while other caffeoyl derivatives with longer alkyl chains show reduced activity. This suggests that the size and hydrophobicity of the ester group play a crucial role in the interaction with the enzyme's active site. Additionally, the presence and position of hydroxyl groups on the aromatic ring can also influence the antioxidant and antitumor activities of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。